

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Olaquindox

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of **olaquindox**, a quinoxaline derivative formerly used as an antibacterial agent and growth promoter in veterinary medicine. Due to concerns over its potential toxicity, a thorough understanding of its synthesis and analytical characterization is crucial for regulatory monitoring, residue analysis, and further toxicological studies.

Synthesis of Olaquindox

The synthesis of **olaquindox** is a multi-step process commencing with the oxidation and cyclization of o-nitroaniline. While a detailed, publicly available, step-by-step protocol for the industrial synthesis of **olaquindox** is not readily found in the scientific literature, the general synthetic route involves the following key transformations:

- Oxidative cyclization of o-nitroaniline:o-Nitroaniline is treated with an oxidizing agent, such
 as sodium hypochlorite, in the presence of a base. This reaction leads to the formation of a
 benzofuroxan intermediate.
- Reaction with a β -keto ester: The benzofuroxan intermediate is then reacted with a β -keto ester, like ethyl acetoacetate. This step forms the quinoxaline ring system.
- Amidation: The ester group on the quinoxaline ring is subsequently amidated by reaction with ethanolamine to yield the final product, **olaquindox**.



A detailed experimental protocol for a similar quinoxaline-1,4-dioxide derivative, 6(7)-sulfonamido-substituted quinoxaline 1,4-dioxide, provides insights into the potential reaction conditions. In this synthesis, the oxidative cyclization of the corresponding o-nitroaniline is performed using sodium hypochlorite in the presence of potassium hydroxide in dimethylformamide (DMF) at low temperatures (0-5 °C)[1].

Experimental Protocol for a Related Quinoxaline-1,4-Dioxide

The following protocol for the synthesis of 5-sulfonamidobenzofuroxan, a key intermediate for a related compound, illustrates the general conditions that could be adapted for **olaquindox** synthesis.

Step	Reagent/Solvent	Conditions	Purpose
1	4-amino-3- nitrosulfonamide, DMF	0-5 °C	Dissolution of the starting material.
2	Sodium hypochlorite, aq. KOH	Dropwise addition at 0-5 °C, stir for 30 min	Oxidative cyclization to form the benzofuroxan ring.
3	Water	Addition to the reaction mixture	Precipitation of the product.
4	Filtration, washing, and drying	Standard laboratory procedures	Isolation and purification of the intermediate.

Note: This protocol is for a related compound and would require optimization for the synthesis of **olaquindox**.

Chemical Characterization of Olaquindox

The chemical characterization of **olaquindox** is essential for its identification, purity assessment, and quantification in various matrices. A combination of spectroscopic and chromatographic techniques is employed for this purpose.



Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution ¹H and ¹³C NMR spectra for **olaquindox** are not readily available in the public domain, data for its metabolite, 3-methyl-2-acetyl-quinoxaline (desoxy mequindox), has been reported[2].

Table 1: ¹H NMR Spectral Data for Desoxy Mequindox[2]

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment	Coupling Constant (J, Hz)
2.87	S	ЗН	COCH₃	-
3.00	S	ЗН	СН₃	-
7.77-7.88	m	2H	H6, H7	-
8.06	d	1H	H5	7.6
8.14	d	1H	Н8	7.2

2.1.2. Infrared (IR) Spectroscopy

Detailed IR spectral data with peak assignments for **olaquindox** are not publicly available. However, based on its chemical structure, the following characteristic absorption bands can be expected.

Table 2: Predicted FT-IR Absorption Bands for Olaquindox



Wavenumber (cm⁻¹)	Bond Vibration	Functional Group
3500-3200 (broad)	O-H stretch	Hydroxyl group
3400-3250 (medium)	N-H stretch	Amide
3100-3000	C-H stretch	Aromatic
3000-2850	C-H stretch	Aliphatic
1700-1630	C=O stretch	Amide (Amide I band)
1600-1585, 1500-1400	C=C stretch	Aromatic ring
~1300	N=O stretch	N-oxide
1320-1000	C-O stretch	Alcohol

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and structural elucidation of **olaquindox** and its metabolites. The fragmentation pattern provides valuable information about the molecule's structure.

Table 3: Mass Spectrometry Fragmentation Data for Olaquindox and its Metabolites[3][4]



Compound	Precursor Ion (m/z)	Product lons (m/z)	Proposed Fragmentation
Olaquindox	264.1	247.1, 233.1, 217.1, 188.1	Loss of OH from Noxide, loss of CH2OH, loss of CONHCH2CH2OH
Desoxyolaquindox (DOLQ)	232	145, 143	-
3-methyl-quinoxaline- 2-carboxylic acid (MQCA)	189.1	171.1, 143.1	Loss of H ₂ O, loss of CO
Quinoxaline-2- carboxylic acid (QCA)	175.1	129.1	Loss of COOH

Chromatographic Characterization

High-performance liquid chromatography (HPLC) is the primary technique for the separation and quantification of **olaquindox** in various samples.

Table 4: HPLC Methods for the Analysis of **Olaquindox**

Stationary Phase	Mobile Phase	Detection	Sample Matrix	Reference
C18	Methanol/Water	UV	Animal Tissues	[5]
C18	Acetonitrile/Wate r with Formic Acid	MS/MS	Animal Tissues	[4]

2.2.1. Experimental Protocol for HPLC-UV Analysis

The following is a general protocol for the analysis of **olaquindox** and its metabolites in animal tissues by HPLC-UV[5].



- Sample Preparation:
 - Homogenize tissue samples.
 - Extract with a suitable organic solvent (e.g., acetonitrile).
 - Perform solid-phase extraction (SPE) for cleanup using a cartridge like Oasis HLB.
 - Elute the analytes with methanol.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
- HPLC Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of methanol and water.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detector at a specified wavelength (e.g., 254 nm).
 - Injection Volume: 20-40 μL.

Signaling Pathway and Mechanism of Action

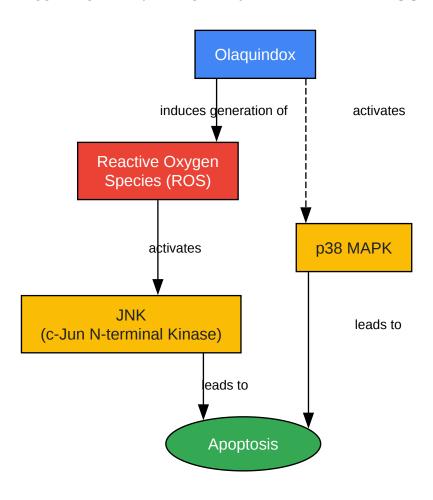
Recent studies have elucidated the molecular mechanisms underlying the toxicity of **olaquindox**, particularly its ability to induce apoptosis (programmed cell death). The primary pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of stress-activated protein kinase pathways.

ROS-Mediated JNK/p38 MAPK Signaling Pathway

Exposure of cells to **olaquindox** leads to an increase in intracellular ROS[6]. These ROS act as upstream signaling molecules that trigger the phosphorylation and activation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (p38 MAPK)[6]. The activation of these pathways ultimately leads to the execution of the apoptotic program.



Interestingly, inhibition of JNK and p38 MAPK has been shown to potentiate **olaquindox**-induced apoptosis, suggesting a complex regulatory role of these kinases[6].



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Olaquindox-induced apoptotic signaling pathway.

Conclusion

This technical guide has summarized the available information on the synthesis and chemical characterization of **olaquindox**. While the general synthetic pathway is understood, a detailed experimental protocol remains elusive in the public domain. The analytical characterization of **olaquindox** is well-established, with HPLC and LC-MS/MS being the methods of choice for its detection and quantification. The toxicological effects of **olaquindox** are mediated, at least in part, through the induction of ROS and the activation of the JNK and p38 MAPK signaling pathways, leading to apoptosis. This information is vital for researchers and professionals



involved in drug development, food safety, and toxicology. Further research is warranted to fully elucidate the synthesis details and to expand the library of spectral data for this compound.

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